REACTION_CXSMILES
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Cl[CH2:2][C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][C:7]=1[Cl:14])=[O:4].[I-].[K+].[N-:17]=[N+:18]=[N-:19].[Na+].CN(C)C=O>O>[N:17]([CH2:2][C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][C:7]=1[Cl:14])=[O:4])=[N+:18]=[N-:19] |f:1.2,3.4|
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Name
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|
Quantity
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0.1 g
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Type
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reactant
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Smiles
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ClCC(=O)NC1=C(C=C(C=C1C)C)Cl
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Name
|
|
Quantity
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0.0072 g
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Type
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reactant
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Smiles
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[I-].[K+]
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Name
|
|
Quantity
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0.056 g
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Type
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reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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7 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Upon cooling to room temperature
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to 0° C.
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Type
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FILTRATION
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Details
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the solid product was collected by suction filtration
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Type
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WASH
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Details
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washed several times with water
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Type
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TEMPERATURE
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Details
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at low heat for 4 h
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Duration
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4 h
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Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)NC1=C(C=C(C=C1C)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |